molecular formula C11H14FNO B1447527 N-[2-(2-Fluorophenyl)propan-2-yl]acetamide CAS No. 1420800-24-3

N-[2-(2-Fluorophenyl)propan-2-yl]acetamide

Cat. No. B1447527
M. Wt: 195.23 g/mol
InChI Key: CQBJARZOLWHUOT-UHFFFAOYSA-N
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Description

“N-[2-(2-Fluorophenyl)propan-2-yl]acetamide” is a chemical compound . It is also known as flufenacet, a selective herbicide . It is often used in conjunction with other herbicides to control grasses and some broad-leaved weeds .


Molecular Structure Analysis

The molecular formula of “N-[2-(2-Fluorophenyl)propan-2-yl]acetamide” is C11H14FNO . The molecular weight is 195.23 . The canonical SMILES representation is CC(=O)NC(C)(C)C1=CC=CC=C1F .


Physical And Chemical Properties Analysis

“N-[2-(2-Fluorophenyl)propan-2-yl]acetamide” has a molecular weight of 195.23 . The canonical SMILES representation is CC(=O)NC(C)(C)C1=CC=CC=C1F . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Imidazole Containing Compounds

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Methods : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Pyrimidine Derivatives

    • Application : Pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .
    • Methods : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Synthetic Cathinones

    • Application : Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market. They are gaining popularity in place of cathinones that became illegal .
    • Methods : The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • Results : The psychoactive properties of these compounds are not much different from those of “classic” cathinones .
  • Fluorophenyl Compounds

    • Application : Certain fluorophenyl compounds are used as herbicides, xenobiotics, and environmental contaminants .
    • Methods : These compounds are typically synthesized in a laboratory and then applied to the environment as needed .
    • Results : The specific outcomes of these applications can vary widely, depending on the specific compound and its intended use .
  • Phenoxy Acetamide and Its Derivatives

    • Application : Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) have been studied for their potential as therapeutic candidates .
    • Methods : These compounds are synthesized and their biological effects are studied using various chemical techniques and computational chemistry applications .
    • Results : The literature review suggests that these compounds have shown promising results in terms of safety and efficacy, which could potentially enhance life quality .
  • Synthetic Cathinones

    • Application : Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market. They are gaining popularity in place of cathinones that became illegal .
    • Methods : The structure of these new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
    • Results : The psychoactive properties of these compounds are not much different from those of “classic” cathinones .

Safety And Hazards

Flufenacet, a similar compound, is moderately toxic to humans via the oral route and is considered to be a skin sensitiser . It is either moderately or highly toxic to most fauna and flora .

properties

IUPAC Name

N-[2-(2-fluorophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8(14)13-11(2,3)9-6-4-5-7-10(9)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBJARZOLWHUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237216
Record name Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Fluorophenyl)propan-2-yl]acetamide

CAS RN

1420800-24-3
Record name Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420800-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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